![molecular formula C16H13N3O3S B2919960 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 609792-84-9](/img/structure/B2919960.png)
5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole ring, a phenyl group, and a 1,3-benzodioxol group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, phenyl group, and 1,3-benzodioxol group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The 1,2,4-triazole ring, phenyl group, and 1,3-benzodioxol group could all potentially participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Corrosion Inhibition
One of the significant applications of 1,2,4-triazole derivatives is in the field of corrosion inhibition. Studies have shown that compounds like 5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol can act as effective inhibitors for metal corrosion, particularly for mild steel in acidic environments such as HCl solutions. These inhibitors function by adsorbing onto the metal surface, following the Langmuir adsorption isotherm, and exhibiting mixed-type inhibition behavior (Yadav et al., 2013).
Antioxidant and Antimicrobial Properties
Certain 1,2,4-triazole derivatives have been researched for their antioxidant and antimicrobial properties. These compounds, including closely related derivatives, demonstrate potential in preventing oxidative stress in biological systems, such as the protective effects observed in mouse brain and liver tissues against ethanol-induced oxidative stress (Aktay et al., 2005). Additionally, these compounds exhibit antimicrobial activity against various pathogens, providing a basis for developing new antimicrobial agents (Bektaş et al., 2007).
Anti-Cancer Activity
The triazole derivatives are also being explored for their potential anti-cancer properties. Molecular docking studies and density functional theory calculations have been used to understand the mechanism behind their anti-cancer properties, particularly as EGFR inhibitors. These studies suggest that specific benzimidazole derivatives bearing 1,2,4-triazole might exhibit significant activity against cancer cells (Karayel, 2021).
DNA Methylation Inhibition
Another notable application area is the inhibition of DNA methylation. 4-Substituted 4H-1,2,4-triazole-3-thiol derivatives, a category that includes compounds similar to this compound, have been synthesized and shown to influence the methylation level of tumor DNA. This opens up possibilities for these compounds in anti-tumor therapies (Hovsepyan et al., 2018).
Anti-Inflammatory Activity
Some derivatives of 1,2,4-triazole, including those similar to the compound , have been synthesized and tested for their anti-inflammatory activity. These compounds have shown promising results in this area, further diversifying their potential therapeutic applications (Labanauskas et al., 2004).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c23-16-18-17-15(19(16)11-4-2-1-3-5-11)9-20-12-6-7-13-14(8-12)22-10-21-13/h1-8H,9-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQASEHAOCMNAIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NNC(=S)N3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)
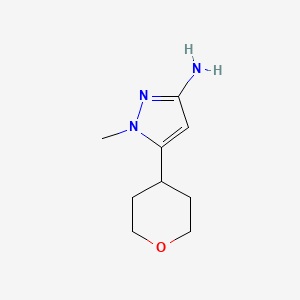



![N-(1-cyanocycloheptyl)-2-[(3,4-dichlorophenyl)amino]acetamide](/img/structure/B2919885.png)
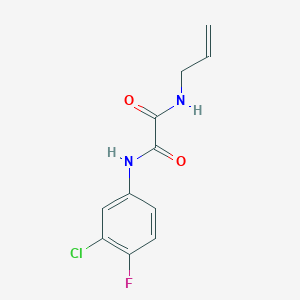
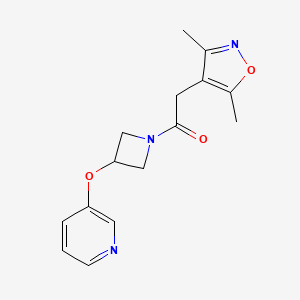
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2919895.png)
![3-{1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2919896.png)
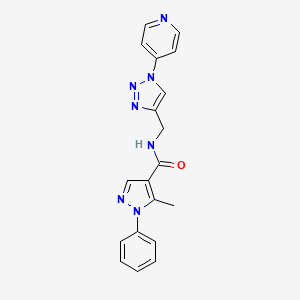
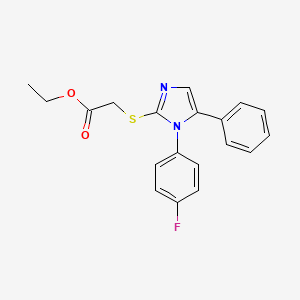
![3-allyl-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2919900.png)
